molecular formula C6H11NS2 B594088 (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione CAS No. 127038-70-4

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione

Cat. No.: B594088
CAS No.: 127038-70-4
M. Wt: 161.281
InChI Key: VBBYTQFIAMSXNF-RXMQYKEDSA-N
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Description

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a propan-2-yl group attached to the 5th position of the thiazolidine ring and a thione group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, followed by cyclization with carbon disulfide. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Aqueous or alcoholic solvents

    Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Preparation of Precursors: Synthesis of L-cysteine and acetone derivatives.

    Cyclization Reaction: Conducted in large reactors with controlled temperature and pH.

    Purification: Crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thiazolidine ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents like N-bromosuccinimide

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Halogenated thiazolidines

Scientific Research Applications

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial enzymes, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-propan-2-yl-1,3-thiazolidine-2-thione: The enantiomer of the compound with similar chemical properties but different biological activities.

    Thiazolidine-2-thione: The parent compound without the propan-2-yl group.

    5-methyl-1,3-thiazolidine-2-thione: A similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYTQFIAMSXNF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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